molecular formula C7H5N3OS2 B14684005 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 27623-07-0

6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B14684005
CAS No.: 27623-07-0
M. Wt: 211.3 g/mol
InChI Key: YDOAVONEZJKTNW-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a thiophene ring fused to a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate electrophile . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinone core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydro-triazinone derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The thiophene ring and triazinone core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its combination of a thiophene ring and a triazinone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

CAS No.

27623-07-0

Molecular Formula

C7H5N3OS2

Molecular Weight

211.3 g/mol

IUPAC Name

3-sulfanylidene-6-thiophen-2-yl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H5N3OS2/c11-6-5(4-2-1-3-13-4)9-10-7(12)8-6/h1-3H,(H2,8,10,11,12)

InChI Key

YDOAVONEZJKTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)NC2=O

Origin of Product

United States

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